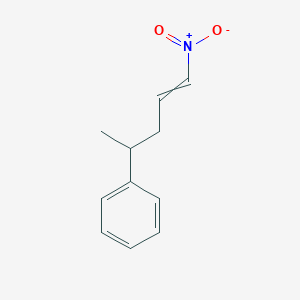

(5-Nitropent-4-en-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

915312-40-2 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-nitropent-4-en-2-ylbenzene |

InChI |

InChI=1S/C11H13NO2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3 |

InChI Key |

DAPZSGMYXAODQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C[N+](=O)[O-])C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Nitropent 4 En 2 Yl Benzene and Congeneric Structures

Strategies for Carbon-Carbon Bond Formation Leading to the Pentene Skeleton

The creation of the carbon backbone is the foundational step in the synthesis of (5-Nitropent-4-en-2-yl)benzene. Various classical and modern organic reactions can be employed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Condensation Reactions with Nitroalkanes as Nucleophiles (e.g., Henry Reaction derived approaches)

The Henry reaction, or nitroaldol reaction, is a powerful and classic method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org It involves the base-catalyzed reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). wikipedia.orgsynarchive.com The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield a nitroalkene. wikipedia.org This dehydration step is often facile and can occur in the same pot, driven by the formation of a stable conjugated system. tandfonline.com

The mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base, creating a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. If elimination of water is desired to form the nitroalkene, reaction conditions can be adjusted, for instance by using a stronger base or higher temperatures. organic-chemistry.org

For the synthesis of the this compound skeleton, a plausible Henry reaction pathway would involve the condensation of 4-phenyl-2-butanone with nitromethane (B149229). The reaction, catalyzed by a base, would form the β-nitro alcohol intermediate, which upon dehydration, yields the target nitroalkene framework.

Table 1: Representative Henry Reaction Conditions for Nitroalkene Synthesis

| Carbonyl Compound | Nitroalkane | Base/Catalyst | Solvent | Conditions | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Benzaldehyde | Nitroethane | Butylamine | Acetic Acid | Sonication, 60 °C | Nitroalkene | nih.gov |

| Various Aldehydes | Nitromethane | K₂CO₃ | Water | 0–5 °C, 20 min | Nitroalkene | tandfonline.com |

Olefination Reactions (e.g., Horner–Wadsworth–Emmons olefination for α,β-unsaturated esters followed by nitration)

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgrsc.orgorganic-chemistry.org The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org

The HWE reaction mechanism begins with the deprotonation of a phosphonate ester by a suitable base (e.g., NaH, LiOH) to form a nucleophilic phosphonate carbanion. wikipedia.orgresearchgate.net This carbanion then adds to the carbonyl compound, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgorganic-chemistry.org

To construct the pentene skeleton for this compound, one could envision reacting the ylide derived from triethyl phosphonoacetate with 1-phenylpropan-2-one. This would generate an α,β-unsaturated ester. Following the olefination, the nitro group must be introduced. A two-step procedure involving HWE olefination of a ketone to form the corresponding α,β-unsaturated ester, followed by a nitration reaction, has been developed for the synthesis of tetrasubstituted nitroalkenes. nih.gov This subsequent nitration step is a crucial transformation to achieve the final nitroalkene structure. nih.gov

Table 2: Horner-Wadsworth-Emmons Reaction Overview

| Reactant 1 | Reactant 2 | Base | Outcome | Key Feature | Ref. |

|---|---|---|---|---|---|

| Ketone | Trimethylphosphonoacetate | Sodium Hydride | α,β-unsaturated ester | First step in a two-step nitroalkene synthesis | nih.gov |

| Aldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | (E)-α-Methyl-α,β-unsaturated ester | High (95–99%) E-selectivity | researchgate.net |

Grignard Reagent Approaches for Alkene Construction

Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds that serve as potent carbon nucleophiles for the formation of carbon-carbon bonds. wikipedia.orgbyjus.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. acs.org Their utility in alkene construction often involves the addition to a carbonyl compound to form an alcohol, which is then dehydrated. organic-chemistry.org

The synthesis of the pentene skeleton of this compound can be approached using Grignard chemistry. For instance, the reaction of allylmagnesium bromide with acetophenone (B1666503) would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would lead to the formation of a phenyl-substituted pentadiene, which could then undergo selective nitration. Alternatively, reacting a Grignard reagent with a nitrile can produce an unsymmetrical ketone, which could then be subjected to other olefination reactions. organic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. byjus.comorganic-chemistry.org The resulting magnesium alkoxide is then protonated during an acidic workup to afford the alcohol.

Table 3: Applications of Grignard Reagents in C-C Bond Formation

| Electrophile | Grignard Reagent | Intermediate Product | Final Product after Elimination/Workup | Ref. |

|---|---|---|---|---|

| Ketone/Aldehyde | Organomagnesium Halide | Secondary/Tertiary Alcohol | Alkene (after dehydration) | organic-chemistry.org |

| Ester (excess reagent) | Organomagnesium Halide | Tertiary Alcohol | Alkene (after dehydration) | organic-chemistry.org |

| Nitrile | Organomagnesium Halide | Metalloimine | Unsymmetrical Ketone | organic-chemistry.org |

Introduction of the Nitro Functionality

Once the carbon skeleton is assembled, the introduction of the nitro group is a critical step. This can be achieved either by direct nitration of an alkene precursor or through elimination reactions from a suitably functionalized saturated system.

Nitration of Alkene Precursors

The direct nitration of alkenes is a straightforward concept but can be challenging in practice, often leading to a mixture of products due to the reactive nature of common nitrating agents. sci-rad.com However, several methods have been developed to improve selectivity.

One approach involves the use of nitryl iodide, generated in-situ from silver nitrite (B80452) and elemental iodine, to nitrate (B79036) an alkene. wikipedia.org Another method employs iron(III) nitrate supported on montmorillonite (B579905) clay (Clayfen) as a nitrating agent. wikipedia.org Radical halo-nitration of alkenes can be achieved through the thermal decomposition of iron(III) nitrate nonahydrate, which generates nitrogen dioxide. organic-chemistry.orgorganic-chemistry.org This radical adds to the double bond, and the resulting radical intermediate is trapped by a halogen. organic-chemistry.org More recently, three-component nitration-peroxidation of alkenes has been developed using tert-butyl nitrite and tert-butyl hydroperoxide under mild conditions. acs.org

Table 4: Selected Methods for the Nitration of Alkenes

| Nitrating Agent System | Alkene Type | Key Features | Ref. |

|---|---|---|---|

| Iron(III) nitrate nonahydrate / Halogen Salt | General Alkenes | Radical halo-nitration mechanism | organic-chemistry.orgorganic-chemistry.org |

| tert-Butyl nitrite / tert-Butyl hydroperoxide | Styrenes, Cyclic Alkenes | Nitration-peroxidation, mild conditions | acs.org |

| Silver nitrite / Iodine | General Alkenes | In-situ generation of nitryl iodide | wikipedia.org |

Elimination Reactions for Nitroalkene Formation (e.g., Bromination/Dehydrobromination mechanisms)

An alternative and often highly selective route to nitroalkenes involves elimination reactions from saturated precursors. The most common precursor is the β-nitro alcohol derived from the Henry reaction, which can be dehydrated to form the nitroalkene. wikipedia.orgwikipedia.org

The specific mention of a bromination/dehydrobromination mechanism suggests a multi-step pathway. This would begin with the bromination of a pre-formed alkene, such as (pent-4-en-2-yl)benzene, using bromine (Br₂). This reaction typically proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms across the double bond to form a vicinal dibromide. masterorganicchemistry.commasterorganicchemistry.com One of the bromine atoms could then be substituted by a nitro group using a nitrite salt. The final step would be a base-induced dehydrobromination (E2 elimination) to remove the remaining bromine atom and a proton from the adjacent carbon, thereby forming the C=C double bond of the conjugated nitroalkene.

A more direct variation is the halo-nitration of an alkene followed by dehydrohalogenation. organic-chemistry.org For example, a samarium-promoted synthesis of (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols has been reported, providing the products with total E-stereoselectivity via a β-elimination reaction. organic-chemistry.org

Construction of the Phenyl Substituent and its Integration

The introduction of the phenyl group onto the nitroalkene backbone is a critical step in the synthesis of this compound. Modern synthetic chemistry offers a variety of powerful methods to achieve this transformation with high efficiency and control.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura reaction on halo-nitroalkene precursors)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org In the context of synthesizing this compound, a plausible strategy involves the use of a halo-nitroalkene precursor.

The general catalytic cycle for the Suzuki-Miyaura coupling comprises three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically performed in the presence of a base, which activates the organoboron compound. mdpi.com

For the synthesis of this compound, a hypothetical halo-nitroalkene precursor, such as (5-nitro-1-halopent-1-en-3-yl)benzene, could be coupled with phenylboronic acid. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. For instance, heterogeneous Pd/C has been shown to be an efficient and reusable catalyst for ligand-free Suzuki-Miyaura reactions in aqueous media at room temperature. nih.gov

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd/C | Aryl bromides, Phenylboronic acid | Aqueous media, Room Temp. | Excellent | nih.gov |

| Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | - | Broad applicability | mdpi.com |

| Pd₂(dba)₃/P(t-Bu)₃ | Aryl and vinyl halides | Room Temp. | Broad applicability | mdpi.com |

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

While the direct application of the Suzuki-Miyaura reaction to complex halo-nitroalkenes requires careful optimization to avoid side reactions, its versatility and functional group tolerance make it a highly attractive method for the integration of the phenyl substituent.

Alkylation and Arylation Strategies

Beyond cross-coupling reactions, direct alkylation and arylation methods provide powerful alternatives for installing the phenyl group. A prominent strategy involves the conjugate addition of organometallic reagents or other nucleophiles to α,β-unsaturated nitro compounds.

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes represents a significant advancement in this area. rsc.org This method allows for the direct introduction of an aryl group, such as a phenyl ring, to the β-position of a nitroalkene. These reactions can be highly enantioselective, providing a route to chiral nitro compounds. rsc.org Mechanistic studies suggest the importance of water in the catalytic cycle and the role of secondary amide moieties in the chiral ligands for achieving high stereocontrol. rsc.org

The Michael addition is another fundamental C-C bond-forming reaction that can be employed. encyclopedia.pub This reaction involves the addition of a nucleophile (the Michael donor) to an activated α,β-unsaturated compound (the Michael acceptor). In the synthesis of γ-nitro carbonyl compounds, which are precursors to molecules like this compound, a ketone or other carbon nucleophile can be added to a nitroalkene. msu.eduresearchgate.net The development of organocatalytic asymmetric Michael additions has provided access to highly functionalized chiral γ-keto esters in high yields and excellent enantioselectivities. rsc.org

Stereoselective and Enantioselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. The development of stereoselective and enantioselective methods for the synthesis of this compound is crucial for accessing specific stereoisomers with potentially distinct biological activities.

Asymmetric Catalytic Approaches for Chiral Induction (e.g., organocatalysis, transition metal catalysis)

Asymmetric catalysis, utilizing either chiral organocatalysts or transition metal complexes with chiral ligands, has emerged as a powerful tool for the synthesis of enantioenriched molecules. pageplace.de

Organocatalysis has seen rapid development in the context of asymmetric additions to nitroalkenes. mdpi.com Chiral amines, such as those derived from cinchona alkaloids or proline, can activate carbonyl compounds through the formation of enamines, which then undergo enantioselective Michael addition to nitroalkenes. mdpi.com Bifunctional organocatalysts, which possess both a basic site to deprotonate the nucleophile and a hydrogen-bond donor to activate the nitroalkene, have proven to be particularly effective. msu.edu For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed in the asymmetric conjugate addition of nitroalkanes to various acceptors. nih.gov

| Catalyst Type | Reaction | Key Features |

| Chiral Primary Amines | Vinylogous Michael Addition | Dienamine catalysis for γ-site selectivity nih.gov |

| Cinchona Alkaloid Thioureas | Michael Addition | Bifunctional activation, high enantioselectivity nih.gov |

| Diphenylprolinol Silyl (B83357) Ethers | Michael Addition | Efficient for γ-nitro aldehyde synthesis encyclopedia.pub |

Table 2: Examples of Organocatalysts in Asymmetric Synthesis

Transition metal catalysis offers a complementary approach to chiral induction. core.ac.uk Chiral rhodium-diene complexes have been developed for the asymmetric 1,4-addition of arylboronic acids to nitroalkenes, affording products with high yields and excellent enantioselectivities. rsc.org Similarly, dinuclear zinc complexes have been shown to catalyze the direct asymmetric Michael addition of nucleophiles to nitroalkenes with high diastereo- and enantioselectivity. nih.gov

Diastereoselective Control in Multistep Sequences

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control can be achieved through various strategies in multistep synthetic sequences.

One approach involves the diastereoselective conversion of pre-existing functional groups. For example, β-nitro-β,γ-unsaturated ketones can be stereoselectively converted into conjugated (E,E)-dienones. novanet.ca Additionally, the isomerization of (E)-β-nitroenones into β-nitro-β,γ-unsaturated ketones can proceed with excellent diastereoselectivity under microwave conditions. researchgate.net

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can also be designed to control diastereoselectivity. For instance, tandem Michael/Henry reactions catalyzed by organocatalysts can lead to the formation of cyclic products with multiple stereocenters in a highly diastereoselective manner. mdpi.com

Chiral Auxiliary-Mediated Syntheses

A classic and reliable strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com These auxiliaries can be used to control the stereochemistry of alkylation, aldol, and Michael addition reactions. wikipedia.org For the synthesis of a chiral precursor to this compound, a chiral auxiliary could be attached to a suitable fragment, for example, to direct the stereoselective addition of a nucleophile. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

| Chiral Auxiliary | Typical Applications |

| Evans' Oxazolidinones | Aldol reactions, Alkylation reactions |

| Pseudoephedrine | Asymmetric alkylation |

| Camphorsultam | Michael additions, Claisen rearrangements wikipedia.org |

Table 3: Common Chiral Auxiliaries and Their Applications

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Nitropent 4 En 2 Yl Benzene

Reactions of the Nitroalkene Moiety

The reactivity of the conjugated system in (5-Nitropent-4-en-2-yl)benzene is a focal point of its chemistry. The nitro group activates the alkene for various transformations, making it a valuable synthetic intermediate.

Nucleophilic Addition Mechanisms

The polarized nature of the nitroalkene double bond facilitates nucleophilic attack at the β-position relative to the nitro group. This reactivity is the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Michael addition, or conjugate addition, is a cornerstone of the reactivity of nitroalkenes like this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the electrophilic β-carbon of the α,β-unsaturated system. A wide range of both "soft" carbon and heteroatom nucleophiles can be employed, leading to the formation of highly functionalized γ-nitro compounds. researchgate.netmdpi.com

Carbon Nucleophiles: Doubly stabilized carbon nucleophiles, such as those derived from malonates, β-ketoesters, and β-cyanoesters, are common reactants. encyclopedia.pubnih.gov The reaction is typically base-catalyzed, where the base deprotonates the acidic methylene (B1212753) hydrogen of the nucleophile to form a carbanion or enolate, which then attacks the nitroalkene. masterorganicchemistry.com Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these additions. For instance, bifunctional thiourea (B124793) catalysts have been used to promote the asymmetric Michael addition of dicarbonyl compounds to β-nitrostyrenes, achieving excellent yields and enantiomeric excesses. nih.gov

Heteroatom Nucleophiles: Nitrogen (aza-Michael) and sulfur (thia-Michael) nucleophiles also readily add to nitroalkenes. wikipedia.org Amines and thiols are common heteroatom nucleophiles that participate in this reaction, providing access to β-amino and β-thio nitroalkanes, respectively. These products are valuable precursors for the synthesis of complex nitrogen- and sulfur-containing molecules.

| Nucleophile (Donor) | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Dimethyl Malonate | (R,R)-Thiourea Catalyst | γ-Nitro Ester | 99 | 94 |

| Acetophenone (B1666503) | Primary Amine-Thiourea | γ-Nitro Ketone | 98 | 95 |

| Isobutyraldehyde | Chiral Diamine | γ-Nitro Aldehyde | 99 | 98 |

| Thiophenol | Base (e.g., Et3N) | γ-Nitro Thioether | High | N/A (achiral) |

This table presents representative data for Michael additions to β-nitrostyrene, a structural analog of this compound. encyclopedia.pub

The nitroalkene group can undergo various reductive transformations that either preserve or modify the nitro group while functionalizing the carbon skeleton.

Cathodic Hydrodimerization: This electrochemical method involves the reduction of activated alkenes at a cathode. beilstein-journals.org In the case of nitroalkenes, this process leads to a β,β-carbon-carbon bond formation, resulting in the creation of 1,4-dinitro compounds. beilstein-journals.orgresearchgate.net The reaction is highly chemoselective, as the reduction occurs at the double bond without affecting the nitro group. Studies on 1-aryl-2-nitro-1-propenes have shown that electrolysis in an undivided cell can produce 2,5-dinitro-3,4-diaryl hexanes in high yields. beilstein-journals.org This method offers an environmentally benign alternative to chemical reducing agents. mdma.ch

Chemoselective Reductions: The carbon-carbon double bond of the nitroalkene can be selectively reduced to the corresponding alkane without affecting the nitro group. This transformation is valuable as it provides access to saturated nitro compounds, which are versatile synthetic intermediates. Various catalytic systems have been developed for this purpose:

Iridium-catalyzed transfer hydrogenation using formic acid or sodium formate (B1220265) in water has proven highly efficient and chemoselective for reducing a wide range of nitroalkenes. rsc.org

Tri-n-butyltin hydride under aqueous, microwave-assisted conditions offers a mild and rapid method for this reduction, yielding the corresponding nitroalkanes in high yields. tandfonline.com

Iron catalysts in combination with silane (B1218182) reducing agents, such as phenylsilane, can chemoselectively reduce the alkene moiety while leaving other reducible functional groups, like carbonyls, intact. nih.govnih.govcardiff.ac.uk

| Substrate (Analog) | Reagent/Catalyst | Product | Yield (%) | Reference |

| 1-Phenyl-2-nitropropene | Cathodic Reduction (Hg pool) | 3,4-Diphenyl-2,5-dinitrohexane | 88 | beilstein-journals.org |

| β-Nitrostyrene | Ir-catalyst / HCOOH (in water) | (2-Nitroethyl)benzene | 98 | rsc.org |

| β-Nitrostyrene | n-Bu3SnH / H2O (microwave) | (2-Nitroethyl)benzene | 95 | tandfonline.com |

The direct introduction of a peroxide group can be achieved through the asymmetric peroxidation of the nitroalkene double bond. This reaction provides a direct route to optically active β-peroxy nitro compounds, which are valuable chiral building blocks. Research has shown that bifunctional organocatalysts derived from cinchona alkaloids can effectively catalyze the addition of hydroperoxides, such as cumene (B47948) hydroperoxide, to α,β-unsaturated nitroalkenes. nih.gov This process yields chiral peroxides with high enantioselectivity, demonstrating a powerful method for creating stereochemically complex molecules. acs.org

Cycloaddition Reaction Pathways

The double bond of the nitroalkene moiety can act as a 2π component (dipolarophile) in cycloaddition reactions, allowing for the construction of five-membered heterocyclic rings.

In [3+2] cycloaddition reactions, a three-atom (1,3-dipole) species reacts with a two-atom component (the dipolarophile) to form a five-membered ring. The electron-deficient nature of the nitroalkene in this compound makes it an excellent dipolarophile for these transformations.

Azomethine Ylides: These nitrogen-based 1,3-dipoles react readily with nitroalkenes to form highly substituted pyrrolidine (B122466) rings. rsc.orgmsu.edu The reaction is a powerful tool for synthesizing nitrogen-containing heterocycles, often with high regio- and stereoselectivity. beilstein-journals.orgresearchgate.net The mechanism is believed to proceed via a polar, one-step pathway. researchgate.net

Nitrones: As 1,3-dipoles, nitrones react with nitroalkenes to yield isoxazolidine (B1194047) derivatives. wikipedia.orgorganicreactions.orgresearchgate.net The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. For an electron-poor dipolarophile like a nitroalkene, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene, which typically favors the formation of 4-nitro-substituted isoxazolidines. wikipedia.orgnih.gov

Diazo Compounds: Diazo compounds can also serve as 1,3-dipoles in reactions with nitroalkenes, leading to the formation of pyrazoline derivatives. nih.govnih.gov These reactions provide a direct route to functionalized five-membered nitrogen heterocycles. organic-chemistry.org

Nitrous Oxide (N₂O): Theoretical studies using Density Functional Theory (DFT) have explored the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes. nih.govresearchgate.net These computational analyses indicate that the reaction proceeds through a polar, single-step mechanism to form Δ²-1-oxa-2,3-diazoline derivatives. mdpi.comresearchgate.net The calculations suggest that, regardless of the substituents on the nitroalkene, the formation of the 4-nitro-substituted regioisomer is kinetically favored. nih.gov

| 1,3-Dipole | Dipolarophile (Analog) | Product Heterocycle | Key Findings |

| Azomethine Ylide | β-Nitrostyrene | Pyrrolidine | Forms highly substituted nitrogen heterocycles. |

| Benzonitrile N-oxide (Nitrone analog) | Nitroethene | Isoxazoline | Proceeds via a one-step, asynchronous mechanism. nih.gov |

| Diazo Compound | Generic Alkene | Pyrazoline | Provides a robust tool for pyrazoline synthesis. nih.gov |

| Nitrous Oxide | Nitroethene | 1-Oxa-2,3-diazoline | DFT studies show a polar, single-step mechanism. nih.gov |

[4+2] Cycloadditions (Diels-Alder Reactivity)

The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitro group, making it an effective dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. wikipedia.orgwikipedia.org In this reaction, the nitroalkene reacts with a conjugated diene to form a six-membered cyclohexene (B86901) derivative. wikipedia.org The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. wikipedia.org

The reaction is typically thermally allowed and proceeds via a concerted mechanism through a single, cyclic transition state. wikipedia.org This concerted nature leads to a high degree of stereospecificity. The reaction of this compound with a simple diene like butadiene would yield a substituted nitrocyclohexene. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. For instance, chiral 2-amino-1,3-butadienes have been shown to undergo [4+2] cycloaddition with nitroalkenes to produce 4-nitrocyclohexanones with high enantiomeric excess after hydrolysis. acs.org Lewis acid catalysis can be employed to enhance the reaction rate by further lowering the dienophile's LUMO energy. wikipedia.org

| Diene | Dienophile | Product Type | Conditions |

| Butadiene | This compound | Substituted Nitrocyclohexene | Thermal |

| 2-Amino-1,3-butadiene | This compound | 4-Nitrocyclohexanone (after hydrolysis) | N/A |

[2+2] Photocycloaddition Reactions

This compound, as a derivative of β-nitrostyrene, can participate in [2+2] photocycloaddition reactions with other olefins to form substituted cyclobutane (B1203170) rings. These reactions are typically initiated by the absorption of light, often in the visible spectrum (e.g., λ = 419 nm). nih.gov The reaction proceeds through the formation of an excited state of the nitroalkene, which then interacts with the ground state of the olefin partner. nih.gov

Mechanistic studies suggest that the reaction likely proceeds through a triplet excited state, leading to the formation of a 1,4-diradical intermediate. nih.gov This intermediate subsequently undergoes intersystem crossing and ring closure to yield the cyclobutane product. nih.gov A key feature of these reactions is the observed diastereoselectivity, where the major product often has a trans configuration between the nitro and aryl groups on the newly formed cyclobutane ring. nih.gov The reaction can be performed with a variety of alkenes, and the efficiency and outcome can be influenced by the electronic properties of the substituents on both reactants. For example, the photocycloaddition of trans-β-nitrostyrene with 2,3-dimethyl-2-butene (B165504) proceeds efficiently, while reactions with less electron-rich alkenes like cyclopentene (B43876) might require shorter wavelength irradiation (e.g., λ = 350 nm). nih.gov

Other Cycloaddition and Annulation Strategies

Beyond Diels-Alder and [2+2] cycloadditions, the activated double bond in this compound makes it a valuable substrate in other cycloaddition and annulation strategies for synthesizing heterocyclic compounds. chim.itresearchgate.net Nitroalkenes are known to participate in [3+2] annulation reactions with 1,3-dipoles. chim.itresearchgate.net These reactions are a powerful tool for constructing five-membered nitrogen-containing heterocycles such as pyrroles, pyrazoles, and imidazoles. chim.it

The reaction pathway can vary depending on the reactants and conditions, leading to different outcomes. Key mechanistic pathways include oxidative annulation, annulation/elimination, and self-oxidative annulation. chim.itresearchgate.net For instance, the reaction of a nitroalkene with an enamine can proceed via a Michael addition followed by an intramolecular cyclization and subsequent elimination or oxidation to form a pyrrole (B145914) ring. researchgate.net The lability of the nitro group in the initial adduct allows it to act as either an activating group or a leaving group, contributing to the diversity of possible products. chim.it These strategies are particularly useful as they can lead to highly functionalized heterocyclic systems. rsc.org

Transformations of the Nitro Group Functionality

Reductive Conversions (e.g., to amines, hydroxylamines, oximes)

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, such as amines, hydroxylamines, and oximes. researchgate.net The specific product obtained depends on the reducing agent and the reaction conditions employed. nih.govwikipedia.org

Reduction to Amines: Complete reduction of the nitro group to a primary amine is a common transformation. researchgate.net This can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation over catalysts like palladium, platinum, or nickel. masterorganicchemistry.com Borane-THF in the presence of a catalytic amount of sodium borohydride (B1222165) is also effective for reducing α,β-unsaturated nitroalkenes to the corresponding alkylamines. researchgate.net Electrochemical methods at higher cathodic potentials (e.g., -1.1 V) can also yield primary amines. mdma.chdesigner-drug.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of hydroxylamines. wikipedia.org This transformation can be accomplished using reagents like diborane (B8814927) for aliphatic nitro compounds or triethylsilane with a palladium catalyst. wikipedia.orgorganic-chemistry.org

Reduction to Oximes: The conjugated nitroalkene system can be selectively reduced to an oxime. This is often achieved using milder reducing agents or under controlled conditions. wikipedia.org Reagents such as tin(II) chloride or chromium(II) chloride are effective for this conversion. Electrochemical reduction at controlled potentials (e.g., -0.3 to -0.5 V) also selectively produces oximes in high yields. mdma.chdesigner-drug.com

| Reagent/Method | Product |

| LiAlH₄ or Catalytic Hydrogenation (Pd/C, Pt, Ni) | Primary Amine |

| Borane-THF / NaBH₄ (cat.) | Primary Amine researchgate.net |

| Electrochemical Reduction (-1.1 V) | Primary Amine designer-drug.com |

| Diborane | Hydroxylamine wikipedia.org |

| Tin(II) Chloride or Chromium(II) Chloride | Oxime wikipedia.org |

| Electrochemical Reduction (-0.3 to -0.5 V) | Oxime designer-drug.com |

Nef Reaction for Carbonyl Compound Formation

The nitro group in compounds derived from this compound can be converted into a carbonyl group via the Nef reaction. wikipedia.orgorganicreactions.org This reaction typically involves the conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively. alfa-chemistry.com For a substrate like this compound, the double bond would first need to be reduced to a saturated nitroalkane. Alternatively, a conjugate addition to the nitroalkene can generate a nitronate anion intermediate, which can then undergo a tandem Nef reaction. mdma.ch

The classical Nef reaction mechanism begins with the deprotonation of the α-carbon to the nitro group using a base, forming a nitronate salt. organic-chemistry.org This salt is then hydrolyzed under strong acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org The process involves the protonation of the nitronate to a nitronic acid, which then tautomerizes and is attacked by water. wikipedia.org

Various modifications to the original harsh acidic conditions have been developed. These include oxidative methods using reagents like potassium permanganate (B83412) or Oxone®, and reductive methods employing reagents like titanium(III) salts, which first reduce the nitronate to an imine that is subsequently hydrolyzed. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Reactions of the Phenyl Substituent

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The substituent already present on the benzene (B151609) ring—the (5-nitropent-4-en-2-yl) group—directs the position of incoming electrophiles. This alkyl group, despite the presence of the nitro group on the side chain, is generally considered an activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. youtube.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. The steric bulk of the (5-nitropent-4-en-2-yl) group might favor the formation of the para isomer over the ortho isomer.

It is important to note that the reactivity of the phenyl ring is influenced by the entire substituent. The conjugation of the double bond with the phenyl ring can delocalize the π-electron density, potentially affecting the rate of electrophilic attack compared to a simple alkylbenzene. stackexchange.com Furthermore, under certain harsh reaction conditions, the side chain itself might undergo reactions. For example, strongly acidic conditions used for nitration or sulfonation could potentially interact with the carbon-carbon double bond or the nitro group on the side chain.

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Nitration, Halogenation, Friedel-Crafts Reactions)

The benzene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr). The substituent, a (5-nitropent-4-en-2-yl) group, influences both the rate and regioselectivity of these reactions. This alkyl group is classified as an activating group, meaning it increases the reactivity of the benzene ring towards electrophiles compared to benzene itself. This activation stems from the electron-donating inductive effect of the alkyl chain.

The directing effect of the alkyl substituent channels incoming electrophiles primarily to the ortho and para positions. The distribution between these positions is influenced by steric hindrance; the bulkiness of the (5-nitropent-4-en-2-yl) group is expected to favor substitution at the less sterically hindered para position. The nitro group on the side chain is insulated from the aromatic ring by several sp³-hybridized carbon atoms, and thus its electron-withdrawing effect on the ring is negligible.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is anticipated to yield a mixture of ortho-nitro and para-nitro isomers, with the para isomer being the major product due to sterics. Studies on the nitration of other alkylbenzenes have shown that the para-selectivity can be enhanced by using solid acid catalysts like zeolites. google.com For instance, the nitration of toluene (B28343) can yield up to 80-90% of the para isomer under such conditions. google.com

Halogenation: Halogenation of the benzene ring, for instance with bromine (Br₂) or chlorine (Cl₂), requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). minia.edu.eg The reaction proceeds via an electrophilic mechanism to produce a mixture of ortho- and para-halogenated products. As with nitration, the para product is expected to predominate.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with aromatic rings. mt.comlumenlearning.com

Acylation: The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ would introduce an acyl group. This reaction is generally free from rearrangements and poly-substitution, as the resulting acylbenzene is deactivated towards further substitution. mt.commasterorganicchemistry.com The substitution would occur preferentially at the para position.

Alkylation: While possible, Friedel-Crafts alkylation is less synthetically useful in this context due to potential issues. The alkyl group is activating, making the product more reactive than the starting material, which can lead to polyalkylation. libretexts.orgyoutube.com Furthermore, the carbocation electrophiles used in this reaction are prone to rearrangement, which could lead to a mixture of products. lumenlearning.comlibretexts.org

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Nitro-4-((5-nitropent-4-en-2-yl))benzene | 1-Nitro-2-((5-nitropent-4-en-2-yl))benzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-Bromo-4-((5-nitropent-4-en-2-yl))benzene | 1-Bromo-2-((5-nitropent-4-en-2-yl))benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(4-((5-Nitropent-4-en-2-yl))phenyl)alkan-1-one | 1-(2-((5-Nitropent-4-en-2-yl))phenyl)alkan-1-one |

Functionalization of the Aryl Moiety via Cross-Coupling Reactions

The functionalization of the aryl moiety of this compound can be achieved through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. A prerequisite for these reactions is the presence of a suitable leaving group on the benzene ring, typically a halide (e.g., Br, I) or a triflate. Such a group can be installed via electrophilic halogenation as described in the previous section. The nitroalkene functionality on the side chain must be stable under the reaction conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org A hypothetical bromo-substituted derivative, such as 1-bromo-4-((5-nitropent-4-en-2-yl))benzene, could be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it a plausible method, though the stability of the nitroalkene group would need to be experimentally verified. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction could be used to further functionalize a halogenated derivative of this compound. For instance, reacting 1-bromo-4-((5-nitropent-4-en-2-yl))benzene with an alkene like methyl acrylate (B77674) would introduce a new carbon-carbon double bond, leading to more complex structures. The Heck reaction is known for its stereospecificity, typically affording the trans isomer. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi reaction is its high functional group tolerance; it has been shown to be compatible with nitro groups. nih.gov This suggests that a halogenated derivative of this compound could be a viable substrate for Negishi coupling without compromising the nitroalkene moiety. nih.govjk-sci.com This would allow for the introduction of a wide range of alkyl, vinyl, and aryl groups.

| Reaction | Aryl Substrate | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-Br | R-B(OH)₂ | Pd(PPh₃)₄, Base | Ar-R (e.g., Biaryls) |

| Heck | Ar-Br | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkenes |

| Negishi | Ar-Br | R-ZnX | Pd(PPh₃)₄ or Ni catalyst | Ar-R (Alkyls, Aryls, etc.) |

Cascade and Tandem Reactions Involving Multiple Reactive Centers

The presence of both a Michael acceptor (the nitroalkene) and a nucleophilic/electrophilic center (the benzene ring) within the same molecule opens up possibilities for elegant cascade and tandem reactions. These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation by forming multiple bonds sequentially.

A plausible cascade pathway for this compound involves an initial intermolecular Michael addition to the nitroalkene, followed by an intramolecular cyclization. The Michael addition of a suitable nucleophile (e.g., from a 1,3-dicarbonyl compound or an enamine) would generate an enolate or a similar nucleophilic intermediate. This intermediate could then attack the aromatic ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a new ring system.

For example, the reaction with a 1,3-dicarbonyl compound like dimedone in the presence of a base could initiate a Michael addition. The resulting enolate could then undergo an intramolecular cyclization onto the benzene ring, likely at the ortho position, to form a polycyclic structure. Such tandem Michael addition-cyclization sequences are known for nitroalkenes and offer a powerful strategy for the synthesis of complex cyclic compounds. semanticscholar.orgnih.gov

Another possibility involves an intramolecular Michael reaction where a nucleophilic center, generated elsewhere in a more complex derivative of the molecule, adds to the nitroalkene. organicreactions.org Alternatively, tandem reactions could be designed where the benzene ring itself acts as the initial nucleophile in a Friedel-Crafts reaction with an external electrophile, followed by an intramolecular reaction involving the side chain. The specific pathway would be highly dependent on the chosen reactants and reaction conditions.

| Step | Reaction Type | Description | Key Intermediate |

|---|---|---|---|

| 1 | Intermolecular Michael Addition | A nucleophile (Nu⁻) attacks the β-carbon of the nitroalkene. | Nitronate anion intermediate. |

| 2 | Intramolecular Friedel-Crafts Alkylation | The generated nucleophilic center (from the Michael donor) attacks the ortho-position of the benzene ring. | Cyclized product with a new ring fused to the benzene ring. |

Stereochemical Control and Chiral Induction in 5 Nitropent 4 En 2 Yl Benzene Chemistry

Stereoisomerism and Chirality of (5-Nitropent-4-en-2-yl)benzene

This compound possesses a single stereocenter at the second carbon atom of the pentenyl chain, the carbon atom to which the benzene (B151609) ring is attached. The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.

Diastereoselectivity in Synthesis and Reactions

The synthesis of molecules with multiple stereocenters necessitates control over diastereoselectivity, which is the preferential formation of one diastereomer over another. In the context of synthesizing analogs of this compound, such as γ-nitro ketones, the Michael addition of a nucleophile to a nitroalkene is a common strategy. nih.govmdpi.com The diastereoselectivity of this reaction is highly dependent on the nature of the reactants, the catalyst, and the reaction conditions.

For instance, in the organocatalyzed Michael addition of aldehydes to nitroalkenes, the formation of either syn or anti diastereomers can be favored. organic-chemistry.org The choice of catalyst, such as a chiral prolinamide, can significantly influence the diastereomeric ratio (d.r.) of the products. organic-chemistry.org

| Nucleophile | Electrophile | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | (S)-Diphenylprolinol silyl (B83357) ether | Toluene (B28343) | 25 | 95:5 | 98 |

| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-1,2-Diaminocyclohexane-derived thiourea (B124793) | CH2Cl2 | 0 | 10:90 | 92 |

| Pentanal | Nitroethylene | (S)-2-(Triflylaminomethyl)pyrrolidine | Hexane | -20 | Not applicable | 95 |

Enantioselectivity in Asymmetric Transformations

Achieving high enantioselectivity, the preferential formation of one enantiomer, is a primary goal in asymmetric synthesis. For molecules like this compound, this can be accomplished through various catalytic asymmetric reactions. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective conjugate addition to nitroalkenes, a key step in constructing the chiral backbone of related structures. nih.gov

Bifunctional thiourea catalysts derived from dehydroabietic amine have been shown to catalyze the conjugate addition of ketones to nitroalkenes with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.orgnih.gov Similarly, copper-catalyzed conjugate additions of alkylzinc reagents to cyclic nitroalkenes, employing chiral amino acid-based phosphine (B1218219) ligands, also afford products with high enantioselectivity. nih.govorganic-chemistry.org

| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|

| Michael Addition | Dehydroabietic amine-derived thiourea | Acetophenone (B1666503) | trans-β-Nitrostyrene | >99 (R) | 95 |

| Conjugate Addition | Cu(I)/Amino acid-based phosphine | Diethylzinc | 1-Nitrocyclohexene | 98 (S) | 85 |

| Michael Addition | (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 97 (syn) | 98 |

Mechanisms of Chiral Induction and Transfer

The mechanism of chiral induction is central to understanding how a chiral catalyst or auxiliary imparts its stereochemical information to the product. In organocatalyzed Michael additions, for example, a chiral amine catalyst often forms a transient chiral enamine or iminium ion intermediate with the substrate. orgsyn.org This intermediate then reacts with the other substrate in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst's chiral environment.

In metal-catalyzed reactions, the chiral ligand coordinates to the metal center, creating a chiral pocket around the active site. The substrates then bind to this chiral metal complex in a specific orientation, leading to a facial-selective attack and the formation of one enantiomer over the other. The transfer of chirality from the catalyst to the product is a dynamic process influenced by the intricate interactions within the transition state.

Influence of Substituents and Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction is not solely dependent on the catalyst but is also significantly influenced by the substituents on the substrates and the reaction conditions. The electronic and steric nature of substituents on both the nucleophile and the electrophile can affect the geometry of the transition state and, consequently, the diastereoselectivity and enantioselectivity.

Reaction parameters such as temperature, solvent, and the presence of additives can also play a critical role. Lowering the reaction temperature often leads to higher stereoselectivities by reducing the thermal energy available to overcome the energy barrier to the formation of the less favored stereoisomer. The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and substrates, as well as stabilize or destabilize the transition states, thereby affecting the stereochemical outcome. For instance, the use of acidic co-catalysts in pyrrolidine-catalyzed Michael additions has been shown to enhance enantioselectivity. nih.gov

Computational Chemistry and Mechanistic Investigations of 5 Nitropent 4 En 2 Yl Benzene Reactions

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of (5-Nitropent-4-en-2-yl)benzene. These methods allow for the detailed exploration of potential energy surfaces, identifying reactants, products, intermediates, and the transition states that connect them.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms of nitroalkenes like this compound. mdpi.com DFT calculations are instrumental in understanding structural, electronic, and optical properties, and in revealing reaction mechanisms that are challenging to explain experimentally. researchgate.net Hybrid metafunctionals such as M06-2X are often employed for their broad applicability in studying organic reaction mechanisms. mdpi.com

In the context of cycloaddition reactions, a common reaction pathway for nitroalkenes, DFT can be used to model the interaction between the nitroalkene and a diene or dipole. For instance, in a Diels-Alder reaction, DFT calculations help in analyzing the electronic properties of the reactants to predict their reactivity. mdpi.com The theory is used to calculate global and local reactivity indices which provide insight into the nucleophilic and electrophilic nature of the reacting molecules. mdpi.comdergipark.org.tr This information is crucial for predicting the polarity of the reaction and how substituents influence the reaction course. mdpi.com

DFT studies have also been applied to mechanistic investigations of other reactions, such as the organocatalytic synthesis of pyrrolidines from nitroethenes, where calculations revealed the crucial role of hydrogen bonding in activating the cycloaddition. mdpi.com Similarly, for the Cinchona thiourea-catalyzed Henry reaction, DFT has been used to investigate the enantioselectivity by comparing different binding modes of the reactants to the catalyst. diva-portal.org A comprehensive mechanism for the reactions of the NO3 radical with alkenes has also been proposed based on DFT calculations. researchgate.net

Elucidation of Transition State Structures and Reaction Barriers

A key aspect of mechanistic studies is the identification and characterization of transition state (TS) structures. DFT calculations are employed to locate these critical points on the potential energy surface. umn.edu The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes. For reactions involving nitroalkenes, such as [3+2] cycloadditions, TSs are localized and analyzed to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.netresearchgate.net

The energy of the transition state relative to the reactants determines the activation energy or reaction barrier. This barrier is a critical factor in determining the reaction rate. For example, in the enantioselective reduction of tetrasubstituted nitroalkenes, DFT calculations have been used to locate the transition states for hydride transfer, helping to rationalize the stereochemical outcome of the reaction. mdpi.com By comparing the activation energies of different possible pathways, computational chemists can predict which reaction channel is kinetically favored. mdpi.comrsc.org For instance, in the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes, the formation of specific regioisomers was found to be preferred from a kinetic point of view based on DFT calculations. mdpi.com

Below is a hypothetical data table showing calculated activation energies for a Diels-Alder reaction of this compound with cyclopentadiene, illustrating how DFT can be used to determine favored reaction pathways.

| Entry | Reaction Pathway | Solvent | Functional/Basis Set | Activation Energy (kcal/mol) |

| 1 | endo approach | Toluene (B28343) | B3LYP/6-31G(d) | 19.8 |

| 2 | exo approach | Toluene | B3LYP/6-31G(d) | 21.5 |

| 3 | endo approach | Acetonitrile | M06-2X/Def2TZVP | 18.5 |

| 4 | exo approach | Acetonitrile | M06-2X/Def2TZVP | 20.1 |

This table is generated for illustrative purposes and contains hypothetical data.

Molecular Electron Density Theory (MEDT) for Understanding Bonding Changes

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. nih.govnih.gov This theory is applied to analyze the changes in electron density along a reaction path to understand experimental outcomes. nih.govnih.gov

For reactions involving this compound, MEDT can provide deep insights into the molecular mechanism. The analysis of Conceptual DFT (CDFT) reactivity indices within the MEDT framework helps to classify the polarity of a reaction. mdpi.com For instance, in [3+2] cycloaddition reactions of nitroalkenes, MEDT studies have shown them to be polar processes initiated by the nucleophilic attack of one reactant on the electrophilic center of the nitroalkene. researchgate.netresearchgate.net The global electron density transfer (GEDT) is a key concept in these polar reactions, indicating the flow of electron density from the nucleophile to the electrophile. nih.gov

Furthermore, Bonding Evolution Theory (BET), often used in conjunction with MEDT, allows for a detailed description of the bond formation sequence. rsc.orgmdpi.com By analyzing the topological changes of the Electron Localization Function (ELF), BET can determine whether a reaction is concerted or stepwise, and measure the asynchronicity of bond formation. researchgate.netrsc.orgmdpi.com For example, a BET analysis of a Diels-Alder reaction involving a nitroethene analogue indicated a non-concerted, two-stage, one-step mechanism where the two new single bonds form in separate phases of the reaction process. mdpi.com

Theoretical Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. DFT calculations can explain and often predict the experimentally observed outcomes. dergipark.org.tr

Regioselectivity, which describes the preferential formation of one constitutional isomer over another, can be rationalized by analyzing local reactivity indices like Fukui functions and Parr functions. mdpi.comdergipark.org.tr These indices identify the most reactive sites within a molecule. dergipark.org.tr For cycloaddition reactions of conjugated nitroalkenes, the regioselectivity is often governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.netresearchgate.netmdpi.com For example, in the [3+2] cycloaddition of nitrones to a nitroalkene, the attack of the nucleophilic oxygen atom of the nitrone on the electrophilic β-carbon of the nitroalkene moiety favors the formation of 4-nitro substituted products. researchgate.netresearchgate.net

Stereoselectivity, the preference for the formation of one stereoisomer, is typically determined by comparing the activation energies of the transition states leading to the different stereoisomers. rsc.org The pathway with the lower energy barrier will be kinetically favored, leading to the major product. For the enantioselective reduction of nitroalkenes, DFT calculations of the different transition state geometries can rationalize the stereochemical outcome. nih.gov Similarly, in intramolecular [3+2] cycloaddition reactions, DFT calculations have been used to show that the exo pathway is both thermodynamically and kinetically preferred over the endo pathway, consistent with experimental findings. rsc.org

The following table presents hypothetical results for the theoretical prediction of regioselectivity in a nitrone cycloaddition to this compound.

| Regioisomeric Product | Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| 4-Nitro-5-phenyl | TS-1 | 0.0 | >99% |

| 5-Nitro-4-phenyl | TS-2 | +3.5 | <1% |

This table is generated for illustrative purposes and contains hypothetical data.

Computational Analysis of Conformational Preferences and Isomerism

The three-dimensional structure of this compound, including its conformational preferences and the potential for isomerism, can be thoroughly investigated using computational methods. The reactivity and properties of a molecule are intrinsically linked to its preferred shapes or conformations.

Computational techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, can be used to explore the potential energy surface and identify stable conformers. nih.gov For a flexible molecule like this compound, rotation around single bonds can lead to various conformers with different energies. Computational analysis can determine the relative energies of these conformers and the energy barriers for interconversion.

Isomerism, particularly E/Z isomerism around the carbon-carbon double bond of the nitropentene moiety, is another important aspect. DFT calculations can be used to determine the relative stability of the (E) and (Z) isomers. nih.gov Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be complemented by computational predictions of chemical shifts to assign the geometry of the isomers. For instance, a NOESY experiment combined with computational modeling can help determine which isomer is more abundant based on through-space interactions that affect chemical shifts. nih.gov Theoretical studies on related nitro compounds have also employed methods like natural bond orbital (NBO) analysis to understand the electronic interactions that stabilize certain conformations. researchgate.net

Integration of Machine Learning in Reaction Prediction and Optimization

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, with significant potential for predicting the outcomes of reactions involving compounds like this compound. rjptonline.org ML models can learn from large datasets of chemical reactions to predict major products, yields, and optimal reaction conditions. nih.govresearchgate.net

One common approach for reaction prediction involves a two-step process: first, generating a set of plausible products by applying known reaction templates to the reactants, and second, using a trained ML model to rank these candidates and identify the most likely major product. acs.org These models can be trained on vast reaction databases extracted from patents and scientific literature. researchgate.netacs.org

A significant challenge in applying ML to chemistry is the often limited availability of high-quality data for specific reaction classes. rjptonline.orgnih.gov To address this, strategies like transfer learning are being employed. In this approach, a model is first trained on a large, general dataset of reactions and then fine-tuned on a smaller, more specific dataset, which can significantly improve predictive accuracy. nih.gov Active learning is another strategy that can be effective in low-data situations, where the model intelligently selects the most informative experiments to perform next, thereby optimizing the process of reaction development. nih.gov While still a developing field, the integration of ML offers the promise of accelerating the discovery and optimization of chemical reactions. nips.cc

Advanced Spectroscopic Characterization and Analytical Techniques for 5 Nitropent 4 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (¹H, ¹³C, 2D NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules. For (5-Nitropent-4-en-2-yl)benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirm connectivity, and probe stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzene (B151609) ring would appear in the downfield region (δ 7.0-7.5 ppm). The benzylic proton (H-2) would likely be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The vinyl protons (H-4 and H-5) are anticipated to be in the range of δ 6.0-8.0 ppm, with their exact shifts and coupling constants (J-values) being indicative of the E/Z stereochemistry of the double bond. The methyl protons (at C-1) would appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The phenyl carbons will resonate in the aromatic region (δ 125-150 ppm). The carbon of the nitro-substituted vinyl group (C-5) is expected to be significantly downfield. The remaining aliphatic carbons (C-1, C-2, C-3) will appear at higher field strengths.

2D NMR Spectroscopy: To definitively assign the complex spin systems, 2D NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. wikipedia.org For instance, cross-peaks would connect the benzylic proton (H-2) to the methyl protons (H-1) and the methylene protons (H-3), and would also show the coupling between the methylene (H-3) and vinyl (H-4) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. news-medical.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry of the double bond, NOESY can be used to identify protons that are close in space. beilstein-journals.org

Dynamic NMR: Given the potential for restricted rotation around the C-C bonds adjacent to the double bond, variable temperature (Dynamic) NMR studies could provide insight into conformational dynamics and rotational barriers within the molecule.

Predicted NMR Data for this compound ¹H NMR

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | 1.2 - 1.5 | Doublet | ~7 |

| H-2 (CH) | 2.8 - 3.2 | Multiplet | - |

| H-3 (CH₂) | 2.5 - 2.8 | Multiplet | - |

| H-4 (=CH) | 6.8 - 7.2 | Doublet of Triplets | ~15, ~7 |

| H-5 (=CHNO₂) | 7.3 - 7.6 | Doublet | ~15 |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃) | 20 - 25 |

| C-2 (CH) | 40 - 45 |

| C-3 (CH₂) | 35 - 40 |

| C-4 (=CH) | 135 - 140 |

| C-5 (=CHNO₂) | 145 - 150 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups within a molecule. nih.govresearchgate.net They provide complementary information about the vibrational modes of chemical bonds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro group. spectroscopyonline.com Specifically, two distinct, strong bands are anticipated: one for the asymmetric stretch (around 1550-1475 cm⁻¹) and one for the symmetric stretch (around 1360-1290 cm⁻¹) of the N-O bonds. blogspot.comorgchemboulder.com The conjugation of the nitro group with the double bond will likely shift these bands to lower frequencies. blogspot.com Other key absorptions would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and aromatic C=C ring stretches (around 1600 and 1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are often weak in the IR spectrum. The C=C double bond and the symmetric stretch of the nitro group are expected to give strong signals. The aromatic ring vibrations will also be prominent. Conformational studies can be carried out by analyzing changes in the spectra under different conditions, such as temperature or solvent polarity.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1550 - 1475 (Strong) | Weak |

| -NO₂ | Symmetric Stretch | 1360 - 1290 (Strong) | Strong |

| C=C (Alkene) | Stretch | ~1640 (Medium) | Strong |

| C=C (Aromatic) | Ring Stretches | ~1600, ~1450 (Medium) | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 (Medium) | Medium |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely include the loss of the nitro group (M - NO₂), and cleavage of the aliphatic chain. A prominent peak corresponding to the benzylic carbocation ([C₇H₇]⁺ or tropylium (B1234903) ion) at m/z 91 is also highly probable.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.compubmedia.id This technique would be ideal for assessing the purity of a sample of this compound and for identifying any potential isomers or impurities. youtube.compubmedia.id The retention time from the GC would provide one level of identification, while the mass spectrum of the eluting peak would confirm the identity of the compound.

Predicted Mass Spectral Data

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M]⁺ | 191.09 | Molecular Ion |

| [M - NO₂]⁺ | 145.08 | Loss of Nitro Group |

| [C₇H₇]⁺ | 91.05 | Tropylium Ion |

Electron Spin Resonance (ESR) for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. youtube.comlibretexts.org While this compound itself is not a radical, ESR would be an essential tool for studying its radical anion, which could be generated chemically or electrochemically. The nitro group is readily reduced to a nitro radical anion. The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants with magnetic nuclei like ¹H and ¹⁴N. youtube.com

Chiral Chromatography (e.g., HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of a stereocenter at the C-2 position, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying enantiomers. nih.govphenomenex.com The separation is based on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. chiralpedia.com By using an appropriate chiral column and mobile phase, the two enantiomers of this compound can be resolved into two distinct peaks in the chromatogram. The relative area of these peaks can then be used to determine the enantiomeric excess (ee) or enantiomeric purity of the sample. This technique is crucial for quality control in asymmetric synthesis and for studying the stereoselective properties of the compound.

Synthetic Utility and Applications of 5 Nitropent 4 En 2 Yl Benzene in Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

There is no specific information in the reviewed literature detailing the use of (5-Nitropent-4-en-2-yl)benzene as a building block for the synthesis of heterocyclic compounds. In principle, as a nitroalkene, it could potentially undergo reactions such as Michael additions with various nucleophiles (containing heteroatoms like nitrogen, oxygen, or sulfur) followed by intramolecular cyclization to form a range of heterocyclic systems. rsc.orgrsc.org For instance, reaction with amines could potentially lead to the formation of nitrogen-containing heterocycles. However, no specific examples or methodologies have been reported for this particular compound.

Precursor for Carbocyclic Systems

Similarly, the role of this compound as a precursor for carbocyclic systems is not documented. Nitroalkenes are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles to form six-membered carbocyclic rings. rsc.orgwikipedia.org The presence of the phenyl group and the specific substitution pattern on the pentene chain would influence the reactivity and stereoselectivity of such reactions. Despite this potential, no published studies were found that utilize this compound for this purpose.

Contribution to the Development of New Catalytic Reactions

No evidence was found to suggest that this compound has played a role in the development of new catalytic reactions. The development of novel catalytic methods often involves testing the scope and limitations of the reaction with a variety of substrates. The absence of this compound in such studies indicates it has not been a benchmark substrate in this area of research.

General Relevance as an Activated Alkene in Organic Transformations

As a nitroalkene, this compound is, by its chemical nature, an activated alkene. The nitro group strongly withdraws electron density from the double bond, making it susceptible to nucleophilic attack, particularly via Michael addition (conjugate addition). wikipedia.orgsctunisie.org This general reactivity is a cornerstone of nitroalkene chemistry. However, beyond this fundamental electronic property, there is no specific information available that details the broader relevance or specific applications of this compound in organic transformations.

Future Prospects and Emerging Research Frontiers in 5 Nitropent 4 En 2 Yl Benzene Chemistry

Development of Novel and Efficient Synthetic Routes

The future of (5-Nitropent-4-en-2-yl)benzene chemistry is intrinsically linked to the development of more efficient and sustainable synthetic methods. orgchemres.orgrsc.orggoogle.com Traditional routes to nitroalkenes often involve condensation reactions that can be limited by harsh conditions and moderate yields. Emerging research focuses on catalytic pathways that offer improved atom economy and functional group tolerance.

One promising avenue is the application of alkene cross-metathesis . This strategy allows for the direct coupling of simpler, readily available nitroalkanes with substituted alkenes, providing a convergent and flexible route to highly functionalized nitroalkenes that might otherwise be difficult to prepare. nih.govorganic-chemistry.org The use of modern, well-defined catalysts, such as Grubbs' second-generation catalyst, has been shown to be effective for this transformation, offering predictable selectivity. organic-chemistry.org

Another area of development involves tandem or cascade reactions . For instance, a palladium-catalyzed double coupling of nitromethane (B149229) with vinyl triflates and bromides can generate homoallylic nitro products through a tandem cross-coupling/π-allylation sequence. organic-chemistry.org Adapting such methodologies could provide a streamlined synthesis of precursors to this compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Advantages | Potential Challenges | Key Catalyst/Reagent Type |

|---|---|---|---|

| Classical Condensation (Henry Reaction) | Well-established, simple reagents | Often requires strong base, potential for side reactions, moderate yields | Base (e.g., NaOH, amines) |

| Alkene Cross-Metathesis | High atom economy, modular, good functional group tolerance | Catalyst cost and sensitivity, control of E/Z selectivity | Ruthenium-based catalysts (e.g., Grubbs' catalyst) |

| Palladium-Catalyzed Coupling | Mild reaction conditions, high efficiency for C-C bond formation | Use of expensive transition metals, ligand optimization required | Palladium complexes with phosphine (B1218219) ligands |

| Tandem Knoevenagel/Diels-Alder | Rapid increase in molecular complexity, stereocontrol | Substrate scope limitations, requires specific diene/dienophile pairs | Organocatalysts or Lewis acids |

Innovations in Asymmetric Catalysis for Highly Selective Transformations

The presence of a chiral center in this compound highlights the critical need for asymmetric synthetic methods to access enantiomerically pure forms. The nitroalkene functionality is an excellent Michael acceptor, making asymmetric conjugate additions a key focus of research.

Future developments will likely leverage novel organocatalysts and transition-metal catalysts to achieve high stereoselectivity. frontiersin.org Chiral thioureas, for example, have been successfully employed in the asymmetric conjugate addition of nucleophiles to nitroalkenes. nih.govnih.gov Similarly, copper- and rhodium-based catalysts with chiral phosphine ligands have demonstrated high enantioselectivity in the addition of organozinc reagents and arylboronic acids to nitroalkenes. organic-chemistry.org Applying these systems to precursors of this compound could provide reliable access to specific stereoisomers.

Furthermore, chemoenzymatic cascades represent a powerful, emerging strategy. nih.gov Combining the selectivity of organocatalysis for C-C bond formation with the exceptional stereocontrol of enzyme-catalyzed reductions (e.g., using ketoreductases) could enable the one-pot synthesis of highly functionalized, chiral nitro compounds from simple starting materials. nih.gov

Expansion of Cascade and Multicomponent Reaction Strategies

To maximize synthetic efficiency and rapidly build molecular complexity, the design of cascade and multicomponent reactions (MCRs) is a major research frontier. nih.goveurekaselect.com These strategies minimize waste by avoiding the isolation of intermediates, saving time and resources.

For a molecule like this compound, a future MCR could involve the in situ generation of the nitroalkene from an aldehyde, nitromethane, and a nucleophile in a one-pot process. The nitro-Mannich (or aza-Henry) reaction is a prime example of a powerful C-C bond-forming reaction that can be integrated into such cascades to produce β-nitroamines with high stereoselectivity. nih.gov